molecular formula C7-H14-N2-O4-S B166929 Butoxycarboxim CAS No. 34681-23-7

Butoxycarboxim

Cat. No.: B166929
CAS No.: 34681-23-7
M. Wt: 222.26 g/mol
InChI Key: CTJBHIROCMPUKL-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butoxycarboxim is a carbamate insecticide known for its effectiveness in controlling sucking insects such as aphids, thrips, and spider mites. It is highly soluble in water and non-volatile, making it moderately persistent in soils. The compound is systemic with contact and stomach action, meaning it can be absorbed by plants and act on insects that feed on them .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butoxycarboxim involves the reaction of 3-methylsulfonyl-2-butanone with methyl isocyanate to form the oxime derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and safety. The final product is often formulated with other compounds to enhance its stability and efficacy .

Chemical Reactions Analysis

Hydrolysis Reactions

Butoxycarboxim undergoes hydrolysis under acidic or alkaline conditions, critical for its environmental degradation and detoxification:

Alkaline Hydrolysis

  • Conditions : pH >10, aqueous NaOH (0.05 M)

  • Products :

    • Methanesulfonyl acetone (C₄H₈O₃S)

    • Methylamine (CH₃NH₂)

    • Carbon dioxide (CO₂)

  • Kinetics : Half-life of 6–12 hours at 25°C .

Acidic Hydrolysis

  • Conditions : pH <4, HCl (1 M)

  • Products :

    • 3-methylsulfonyl-2-butanone oxime

    • Methylcarbamic acid (decomposes to CO₂ + CH₃NH₂)

  • Rate : Slower than alkaline hydrolysis (half-life >24 hours) .

Oxidation and Reduction

The sulfonyl and oxime groups participate in redox reactions:

Reaction TypeReagentsProductsNotesSource
Oxidation H₂O₂ (30%), 60°CSulfone derivativesIncreases polarity; reduces volatility
Reduction LiAlH₄, THFAmine intermediate (C₇H₁₆N₂O₂S)Requires anhydrous conditions

Photodegradation

Under UV light (λ = 254 nm), this compound degrades via:

  • C-S Bond Cleavage : Forms 3-oxo-2-butanone and methanesulfonamide.

  • Oxime Isomerization : E/Z isomer ratio shifts from 85:15 to 70:30, altering bioactivity .

Enzymatic Interactions

This compound inhibits acetylcholinesterase (AChE) through carbamoylation :

ParameterValueSource
Binding Affinity (Kd)1.68 × 10⁻⁴ M
Carbamoylation Rate (k₂)0.68 min⁻¹
IC₅₀ (Bovine AChE)0.12 μM

The (E)-isomer exhibits 80-fold higher inhibition efficiency than the (Z)-isomer due to steric compatibility with AChE’s catalytic site .

Analytical Degradation Studies

High-performance liquid chromatography (HPLC) coupled with post-column derivatization (OPA/2-mercaptoethanol) detects this compound residues and metabolites:

MatrixLODRecovery (%)Reference
Water0.1 ppb92–98
Soil0.5 ppb85–90

Environmental Reactivity

This compound’s moderate soil persistence (DT₅₀ = 30–60 days) stems from:

  • Adsorption : Koc = 120–150 mL/g, limiting leaching .

  • Microbial Degradation : Rhodococcus spp. hydrolyze the carbamate bond under aerobic conditions .

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Model Compound for Carbamate Studies

  • Butoxycarboxim serves as a model compound in research focused on carbamate insecticides. Its properties are utilized to understand the mechanisms of action and efficacy of similar compounds in pest control.

2. Biology: Insect Physiology and Biochemistry

  • Researchers investigate the effects of this compound on insect physiology, particularly its impact on the nervous system through acetylcholinesterase (AChE) inhibition. This inhibition leads to an accumulation of acetylcholine, causing neurotoxic effects in target species .

3. Medicine: Therapeutic Potential

  • The compound's AChE inhibitory properties have prompted exploration into potential therapeutic applications, particularly in neuropharmacology. Studies suggest that modifications of this compound could lead to new treatments for conditions involving cholinergic dysfunction.

Agricultural Applications

This compound is extensively used in agriculture to protect crops from various pests. Its application rates and effectiveness vary based on crop type:

Crop Type Application Rate Percentage Use
Citrus0.05-0.75 g/l60-65%
Cotton0.05-0.75 g/l15-20%
Stone and Pome Fruits0.05-0.75 g/l5-7%
Vegetables0.05-0.75 g/l2-4%
Ornamentals1-2 applications/season2-4%

Approximately 350-400 tons of this compound are applied annually across several countries including Germany, Italy, and Spain .

Environmental Impact and Safety

The environmental fate of this compound is an important consideration in its application:

  • Persistence : Moderately persistent in soils, its degradation is influenced by environmental factors such as moisture and temperature.
  • Toxicity : While effective against pests, it poses risks to non-target organisms; thus, safety precautions are essential during handling and application .

Case Studies

  • Field Trials in Citrus Crops
    • A study conducted in Spain evaluated the effectiveness of this compound against aphid populations in citrus orchards. Results indicated a significant reduction in pest numbers following treatment, demonstrating its efficacy as a pest management tool.
  • Investigations into Resistance Mechanisms
    • Research has shown that resistance to this compound can develop among certain mite populations due to mutations in the AChE gene, which reduce the compound's binding efficacy .

Mechanism of Action

Butoxycarboxim exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventual death of the insect. The compound forms an unstable complex with acetylcholinesterase through carbamoylation of the enzyme’s active site, and this inhibition is reversible .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to be highly effective against a range of sucking insects while being moderately toxic to mammals. Its systemic action and moderate persistence in the environment make it a valuable tool in integrated pest management .

Biological Activity

Butoxycarboxim is a synthetic carbamate insecticide that has garnered attention for its biological activity, particularly its role as an acetylcholinesterase (AChE) inhibitor. This article explores the compound's mechanisms, effects on various organisms, and implications for pest management and environmental safety.

  • Chemical Formula : C₇H₁₄N₂O₄S
  • Molecular Weight : 222.26 g/mol
  • Solubility : Highly soluble in water
  • Volatility : Non-volatile
  • Persistence : Moderately persistent in soils; persistence in water varies with environmental conditions

This compound primarily functions as an AChE inhibitor. By inhibiting this enzyme, it disrupts the normal cholinergic signaling pathways in insects, leading to neurotoxic effects such as paralysis and death. The compound binds to AChE through carbamoylation, which is a reversible process but can have significant immediate impacts on nerve function in target pests.

Summary of Mechanism:

  • Inhibition of AChE : Disruption of neurotransmitter regulation
  • Neurotoxic Effects : Muscle twitching, respiratory distress, potential fatality at high exposure levels

Biological Activity and Ecotoxicology

Research indicates that this compound's biological activity extends beyond target pests to non-target organisms, raising concerns about its ecological impact. Studies have shown that it can affect beneficial insects, aquatic life, and soil microorganisms.

Toxicity Profiles:

Organism TypeToxicity Level
Beneficial InsectsModerate to Low
Aquatic LifeModerate
Soil MicroorganismsVariable
Mammals (ingestion)Moderately toxic

Case Studies and Research Findings

  • Insect Resistance Studies : Research has focused on the development of resistance in insect populations exposed to this compound. Understanding these mechanisms is crucial for developing effective pest management strategies and maintaining the efficacy of this insecticide in agriculture.
  • Environmental Fate Studies : Investigations into the degradation of this compound in various environmental settings have revealed its potential for bioaccumulation and movement through soil and water systems. These studies are essential for assessing the long-term ecological risks associated with its use .
  • Protective Effects in Animal Models : Some studies suggest that this compound may have protective effects on normal hematopoiesis during chemotherapy by modulating specific cell lines involved in blood formation.

Analytical Methods for Detection

Reliable methods for detecting and quantifying this compound residues in environmental samples are critical for monitoring its presence and ensuring food safety. Current research focuses on improving analytical techniques such as chromatography and mass spectrometry to enhance sensitivity and accuracy.

Properties

IUPAC Name

[(E)-3-methylsulfonylbutan-2-ylideneamino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJBHIROCMPUKL-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/OC(=O)NC)/C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Butoxycarboxim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Readily soluble in polar organic solvents; slightly soluble in non-polar solvents; solubility (g/l @ 20 °C): in chloroform 186, acetone 172, isopropanol 101, toluene 29, carbon tetrachloride 5.3, cyclohexane 0.9, heptane 0.1, In water, 209 g/l @ 20 °C
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.21 g/cu cm @ 20 °C
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000002 [mmHg], 2.0X10-6 mm Hg @ 20 °C /Technical/
Record name Butoxycarboxim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystal

CAS No.

34681-23-7
Record name Butoxycarboxim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85-89 °C /Technical/
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butoxycarboxim
Butoxycarboxim
Butoxycarboxim
Butoxycarboxim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.